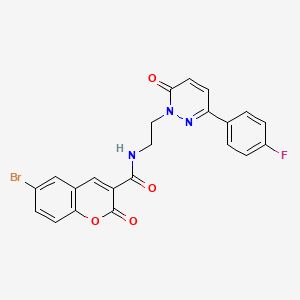

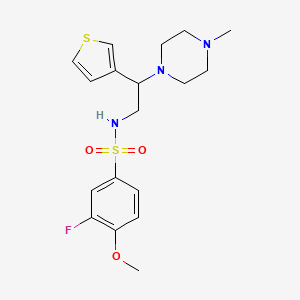

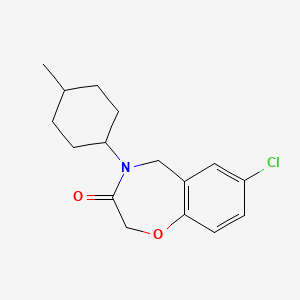

![molecular formula C16H18N2O2 B2832270 (2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025529-30-9](/img/structure/B2832270.png)

(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile, commonly referred to as 2E-2-[(4-acetylanilino)methylidene] (2E-2-[(4-ANM)], is a synthetic compound of interest in a variety of scientific research applications. It has been studied for its potential to be used as a catalyst for organic synthesis, as a reagent for drug discovery, and as a possible therapeutic agent.

Aplicaciones Científicas De Investigación

Structural Studies

- β-Sheet Model Systems: Acetyl-protected phenylalanine derivatives, such as Ac–Phe–OMe, have been studied for their potential to form β-sheet structures in the gas phase, which are crucial in protein folding and stability. These studies use spectroscopy and theoretical calculations to understand the structural properties of these molecules (Gerhards & Unterberg, 2002).

Synthetic Chemistry

- Cyclization Reactions: Research into the cyclization of oxime derivatives of 5-oxoalkanenitriles has led to the synthesis of various pyridine derivatives. These reactions involve acetylation and hydrolysis steps, demonstrating the versatility of nitrile and acetyl groups in organic synthesis (Vijn et al., 1993).

Organometallic Chemistry

- Iron-Catalyzed Oxidations: Studies have shown that iron complexes can catalyze the oxidation of N,N-dimethylaniline to produce various compounds, including N-methylformanilide. Such reactions are important for understanding the roles of metal catalysts in organic transformations (Murata et al., 1989).

Medicinal Chemistry

- Alzheimer's Disease Research: Derivatives similar in complexity to the queried compound have been used in positron emission tomography (PET) imaging to study the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, contributing to diagnostic advancements (Shoghi-Jadid et al., 2002).

Biochemistry

- Oxidative Dimerization: Research on the oxidative dimerization of N,N-dimethylaniline by iron(IV)-oxo complexes in the presence of scandium triflate highlights the intricate interplay of metal catalysts in organic reactions, which could have implications for synthetic and industrial chemistry (Park et al., 2011).

Propiedades

IUPAC Name |

(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11(19)12-5-7-14(8-6-12)18-10-13(9-17)15(20)16(2,3)4/h5-8,10,18H,1-4H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPKIPYNPVSMMM-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC=C(C#N)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Acetylphenyl)amino)-2-(2,2-dimethylpropanoyl)prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylthiophen-2-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2832191.png)

![2,6-dichloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2832193.png)

![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2832196.png)

![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2832201.png)

![6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide](/img/structure/B2832203.png)